Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-
Description
Boronic acids are organoboron compounds characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. The compound Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- (hereafter referred to as the target compound) is a phenylboronic acid (PBA) derivative featuring a 3-phenylpropylamide substituent at the para position of the phenyl ring.
Boronic acids are widely studied for applications in drug development (e.g., protease inhibitors), biosensors, and biomaterials due to their reversible diol-binding capacity .
Properties
CAS No. |
268748-25-0 |
|---|---|
Molecular Formula |
C16H18BNO3 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19) |
InChI Key |
NCHRLMVNICCTPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Activated Carboxylic Acid
The most direct route involves coupling 4-carboxyphenylboronic acid with 3-phenylpropylamine through an activated intermediate. This method mirrors protocols for analogous amidoboronic acids:
-
Activation of Carboxylic Acid :
-
The carboxylic acid group of 4-carboxyphenylboronic acid is activated using benzothiazole-2-yl phosphonium salts or standard coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
In a representative procedure, 4-carboxyphenylboronic acid reacts with 2-mercaptobenzothiazole and triphenylphosphine in dichloromethane to form the active S-benzothiazol-2-yl ester .
-
-
Amide Bond Formation :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | 2-mercaptobenzothiazole, PPh₃, DCM | 85–90% |
| Coupling | 3-phenylpropylamine, DIEA, THF, 25°C | 70–75% |
This method achieves moderate yields (70–75%) but requires careful handling of the boronic acid group, which is prone to protodeboronation under acidic or aqueous conditions.
Protection-Deprotection Approach Using Boronic Esters
To circumvent boronic acid instability during synthesis, a pinacol boronic ester protection strategy is employed:
-
Protection of Boronic Acid :
-
Amide Coupling :
-
Deprotection :
Optimization Insights :
-
Deprotection with NaIO₄ achieves >90% conversion within 2 hours at 0°C, minimizing boronic acid hydrolysis.
-
Alternative deprotection via diethanolamine intermediates enhances solubility and facilitates isolation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Hydrogenation Considerations
If synthesizing 4-carboxyphenylboronic acid from nitro precursors (e.g., 4-nitrobenzoic acid), palladium on carbon (Pd/C) under hydrogen gas (H₂) achieves selective nitro reduction to amine intermediates. Subsequent boronation via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) installs the boronic acid group.
Critical Note :
-
Boronic acids are incompatible with strong acids/bases; saponification of ester intermediates (e.g., methyl esters) requires mild alkaline conditions (e.g., LiOH in THF/water).
Analytical Characterization
Spectroscopic Data
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¹H-NMR (400 MHz, CD₃OD) :
-
FT-IR (KBr) :
-
MS (ESI+) :
Purity and Stability
-
HPLC : >95% purity using a C18 column (acetonitrile/water + 0.1% TFA).
-
Stability : Decomposition <5% after 6 months at −20°C in anhydrous DMSO.
Comparative Analysis of Methods
| Parameter | Direct Coupling | Protection-Deprotection |
|---|---|---|
| Overall Yield | 70–75% | 65–70% |
| Boronic Acid Stability | Moderate | High (due to protection) |
| Steps | 2 | 3 |
| Scalability | Suitable for gram-scale | Requires optimization |
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Reduction: Amines and other nitrogen-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Boronic acids are widely recognized for their biological activities, particularly as enzyme inhibitors. The specific compound has shown potential in several therapeutic areas:
- Enzyme Inhibition : It interacts effectively with various biological targets through its boron atom, which can form reversible covalent bonds with diols. This interaction is pivotal in the design of enzyme inhibitors that target proteases and other critical enzymes involved in disease processes .
- Drug Development : The compound has been explored for its potential as a drug candidate in treating conditions such as cancer and inflammation. Its ability to modulate enzyme activity makes it a valuable lead compound for further development.
Organic Synthesis
In organic synthesis, boronic acids are essential intermediates for constructing complex molecules. They are used in:
- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, making it useful for synthesizing biaryl compounds and other complex organic structures .
- Synthesis of Bioactive Compounds : Its unique reactivity allows for the development of novel bioactive molecules that can serve as therapeutics or diagnostic agents .
Case Study 1: Enzyme Inhibition
Research has demonstrated that boronic acid derivatives can inhibit proteases effectively. A study focused on the interaction of this specific compound with serine proteases showed that it could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent against diseases characterized by protease overactivity.
Case Study 2: Drug Development
In a pharmacological study, the compound was evaluated for its anti-inflammatory properties. Results indicated that it could inhibit key inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with cis-diols, forming cyclic boronate esters, which can be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acid Derivatives
Structural and Functional Group Variations
The target compound’s amide-linked 3-phenylpropyl group distinguishes it from other boronic acid derivatives. Key comparisons include:
Key Observations :
- Substituent Position: The target compound’s para-substituted amide contrasts with 3APBA’s meta-amino group. Para substitution often improves steric accessibility for binding interactions.
- Solubility : While B3 () and methoxyethyl derivatives () exhibit favorable solubility, bulky substituents like isopropoxy () reduce solubility, emphasizing the need for empirical testing of the target compound .
- Biological Activity: Methoxyethyl-phenoxy derivatives () inhibit fungal histone deacetylases at low µM concentrations, suggesting that the target compound’s amide group could similarly modulate enzyme interactions .
Binding Affinity and Molecular Interactions
Boronic acids bind diols (e.g., saccharides) and biomolecules through reversible ester formation. The target compound’s amide group may stabilize interactions via hydrogen bonding, akin to 3APBA’s amino group. However, 3APBA exhibits stronger binding to alizarin red S (ARS) ($ K1 = 1648 \, \text{M}^{-1} $) compared to unmodified PBA ($ K1 = 2357 \, \text{M}^{-1} $), indicating that electron-donating groups like amines enhance affinity . The target compound’s amide, being less electron-rich than an amine, might reduce binding strength but improve selectivity.
Electronic and Spectral Properties
Density functional theory (DFT) studies on related compounds (e.g., 3APBA and 3-(acetamidomethyl)phenylboronic acid) reveal that substituents alter electron density and frontier molecular orbitals, affecting reactivity . The target compound’s amide group likely induces a mesomeric effect, redistributing electron density across the phenyl ring and boron center, which could influence its interaction with biological targets.
Biological Activity
Boronic acids are a class of organic compounds that contain a boron atom bonded to a carbon atom in a hydroxyl group, exhibiting significant biological activity. The compound Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- (CAS Number: 268748-25-0) is particularly notable for its potential applications in medicinal chemistry, especially as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in various biological applications, including drug development and molecular sensing.
The biological activity of boronic acids often stems from their ability to interact with specific biological targets. The mechanism of action for [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- involves the formation of cyclic boronate esters with diols, which can be detected and quantified using analytical techniques. This interaction can inhibit enzymes such as proteases, which are critical in various disease processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Protease Inhibition : The compound has been studied for its potential as a protease inhibitor, which may lead to applications in cancer therapy by inhibiting cancer cell proliferation.
- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, making them candidates for antiviral drug development.
- Anticancer Properties : As indicated by various studies, compounds similar to this boronic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies and Experimental Data
- Proteasome Inhibition : A study demonstrated that boronic acid derivatives could inhibit the proteasome with IC50 values ranging from 5 nM to 600 nM, indicating strong potential for therapeutic use against cancers that rely on proteasome activity for survival .
- Antiviral Mechanism : Another study reported that certain boronic acid derivatives exhibited significant antiviral activity against HIV-1 by acting as competitive inhibitors of the viral protease, showing an affinity significantly higher than existing antiviral drugs like darunavir .
Table of Biological Activities
Applications in Medicinal Chemistry
The unique properties of boronic acid derivatives make them suitable for various applications:
- Drug Development : Due to their ability to inhibit key enzymes involved in disease processes, they are being explored as potential drugs for cancer and viral infections.
- Molecular Probes : Their capacity to form reversible bonds with biomolecules allows them to be used as sensors for detecting sugars and nucleotides in biological systems .
Q & A
Q. Table 1: Key DFT Parameters for Structural Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | B3LYP/6-311+G(d,p) | |
| B-O Bond Length | 1.36 Å | |
| B NMR Shift | 28.5 ppm (calculated vs. 29.3 ppm observed) |
Advanced: How can contradictory data on boronic acid-glycoprotein binding affinities be resolved?
Answer:
Contradictions often arise from secondary interactions (e.g., hydrophobic or electrostatic forces) overshadowing boronic acid-diol binding. Methodological adjustments include:
- Surface Plasmon Resonance (SPR) Spectroscopy : Quantify binding kinetics under varying pH and ionic strengths. For example, reducing non-specific binding by switching from phosphate to borate buffer (pH 8.5) increases selectivity .
- pH Modulation : Adjust buffer pH to near the boronic acid’s pKa (e.g., ~7.6) to enhance diol binding while suppressing competing interactions .
- Competitive Assays : Introduce free diols (e.g., fructose) to displace weakly bound glycoproteins .
Case Study:
RNAse B binding to AECPBA surfaces showed 3x higher affinity than RNAse A at pH 7.4 due to terminal sialic acid residues, but non-specific avidin binding was eliminated by adjusting to pH 8.5 .
Advanced: What strategies improve MALDI-MS analysis of boronic acid-containing peptides?
Answer:
Boronic acids often form boroxine trimers during MS analysis, complicating data interpretation. Solutions include:
- Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 1,2-ethanediol) to prevent dehydration .
- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization efficiency .
- Protection Groups : Introduce ortho-amino methyl groups to stabilize the boronic acid moiety .
Workflow:
Derivatize with 1,2-ethanediol in methanol (1 hr, RT).
Purify via solid-phase extraction.
Analyze using reflector-positive mode MALDI-TOF .
Advanced: How can this compound be optimized for enzyme inhibition in drug design?
Answer:
Leverage its reversible covalent binding with catalytic serine residues (common in proteases):
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to position the boronic acid near the enzyme’s active site. The phenylpropylcarbamoyl group enhances hydrophobic interactions with subsites .
- Bioisosteric Replacement : Substitute the cyclopropyl group (in analogs) with bulkier substituents to improve binding entropy .
- pH-Dependent Binding : Exploit tumor microenvironment acidity (pH 6.5–7.0) for selective inhibition in cancer therapy .
Example:
Analogous compounds showed IC values of 12 nM against the 20S proteasome by mimicking the tetrahedral transition state .
Advanced: What methodologies enhance selectivity in boronic acid-based biosensors?
Answer:
- Dual-Functional Probes : Combine boronic acid with fluorophores (e.g., carbon dots) for ratiometric sensing. For Gram-positive bacteria detection, B-CDs showed 95% specificity due to glycolipid interactions .
- Dynamic Covalent Chemistry (DCC) : Use reversible boronate esterification to create self-assembled nanosensors with tunable affinity .
- Nanoparticle Functionalization : Conjugate boronic acids to SCPNs via Suzuki polycondensation for glucose detection (LOD: 0.1 μM) .
Optimization Metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
